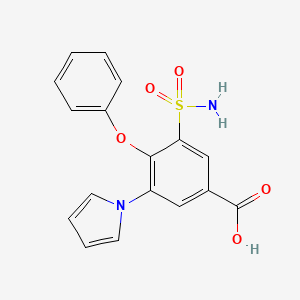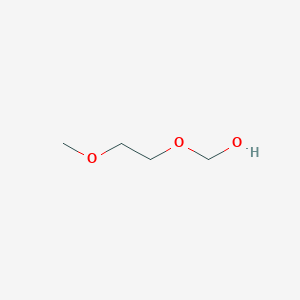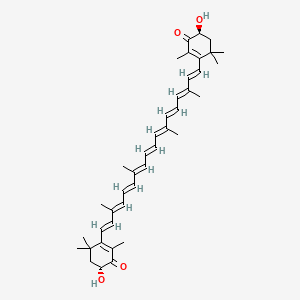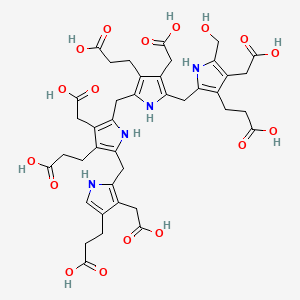
Benzoyl-l-tartaric acid
Descripción general
Descripción
Benzoyl-l-tartaric acid is a chiral compound widely used in various scientific and industrial applications. It is known for its role in chiral resolution, particularly in the separation of enantiomers in racemic mixtures. The compound is characterized by its white crystalline appearance and mild bitter flavor. It is slightly soluble in water and dissolves well in organic solvents like ethanol and acetone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzoyl-l-tartaric acid can be synthesized using L-tartaric acid and benzoyl chloride as raw materials. The reaction typically involves copper sulfate as a catalyst and toluene as a solvent. The process includes the following steps:
Reaction: L-tartaric acid reacts with benzoyl chloride in the presence of copper sulfate and toluene to form L-dibenzoyl tartaric anhydride.
Hydrolysis: The anhydride is then hydrolyzed with an equal amount of water and toluene to yield this compound
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and autoclaves to ensure high yield and purity. The reaction conditions are optimized to achieve a recovery ratio of over 95%, making the process cost-effective and efficient .
Análisis De Reacciones Químicas
Types of Reactions: Benzoyl-l-tartaric acid primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Esterification: this compound reacts with alcohols in the presence of acid catalysts to form esters.
Hydrolysis: The compound can be hydrolyzed in the presence of water and a suitable solvent like toluene.
Oxidation and Reduction: These reactions typically require strong oxidizing or reducing agents and specific reaction conditions
Major Products: The major products formed from these reactions include esters, anhydrides, and various chiral intermediates used in further chemical synthesis .
Aplicaciones Científicas De Investigación
Benzoyl-l-tartaric acid has a wide range of applications in scientific research:
Chiral Resolution: It is extensively used as a chiral resolving agent for the separation of enantiomers in racemic mixtures.
Asymmetric Catalysis: The compound serves as a ligand in the synthesis of chiral transition metal complexes, which are used in organic asymmetric catalysis.
Polymerization: It is used as a dopant in the polymerization of aniline to produce polyaniline with enhanced electrical properties.
Photoreactions: Recent advancements have seen its use in asymmetric photoreactions for deracemization of specific compounds.
Mecanismo De Acción
The mechanism by which benzoyl-l-tartaric acid exerts its effects is primarily through the formation of diastereomeric salts with racemic compounds. This interaction facilitates the separation of enantiomers by forming stable crystalline complexes. The molecular targets and pathways involved include the formation of hydrogen bonds and van der Waals interactions with the racemic compounds .
Comparación Con Compuestos Similares
- (+)-Tartaric Acid
- (-)-Malic Acid
- (-)-Mandelic Acid
- (+)-Camphor-10-sulfonic Acid
Comparison: Benzoyl-l-tartaric acid is unique in its ability to form stable diastereomeric salts, making it highly effective in chiral resolution. Compared to other similar compounds, it offers higher purity and yield in the separation of enantiomers. Its versatility in various chemical reactions and applications in asymmetric catalysis further distinguishes it from other chiral acids .
Propiedades
IUPAC Name |
(2R,3R)-2-benzoyloxy-3-hydroxybutanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O7/c12-7(9(13)14)8(10(15)16)18-11(17)6-4-2-1-3-5-6/h1-5,7-8,12H,(H,13,14)(H,15,16)/t7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXURQWKKCNUBH-HTQZYQBOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)O[C@H]([C@H](C(=O)O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20438280 | |
| Record name | benzoyl-l-tartaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20438280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87172-82-5 | |
| Record name | (2R,3R)-2-(Benzoyloxy)-3-hydroxybutanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87172-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | benzoyl-l-tartaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20438280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-1,3,5,7-tetraazatricyclo[3.3.1.1~3,7~]decan-1-ium chloride](/img/structure/B3061213.png)






![[Tert-butyl(nitroso)amino]acetic acid](/img/structure/B3061223.png)



![(3-phenoxyphenyl)methyl 3-[(E)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B3061233.png)


